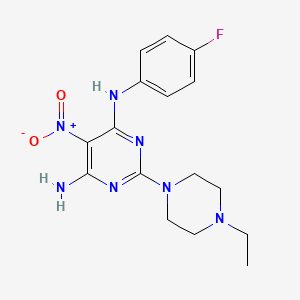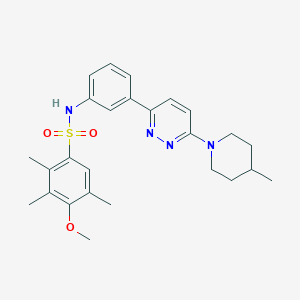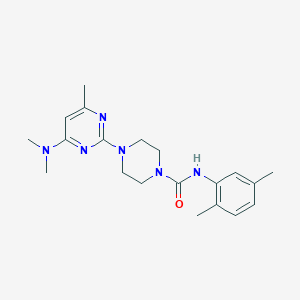![molecular formula C25H18FN3O2S B11255049 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11255049.png)
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, an imidazo[2,1-b][1,3]thiazole core, and a phenoxyphenylacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
-
Formation of the Imidazo[2,1-b][1,3]thiazole Core: : This step often involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions. For example, the reaction of 4-fluorophenylthioamide with 2-bromoacetophenone in the presence of a base like potassium carbonate can yield the imidazo[2,1-b][1,3]thiazole core.
-
Acylation Reaction: : The imidazo[2,1-b][1,3]thiazole intermediate is then subjected to an acylation reaction with 4-phenoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalytic systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
-
Reduction: : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Formation of hydroxylated or epoxidized derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups at the phenyl rings.
科学的研究の応用
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: Studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Pharmaceutical Development: Evaluated as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. It is known to:
Inhibit Enzymes: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Modulate Pathways: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cellular responses.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
類似化合物との比較
Similar Compounds
- 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide
- 2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide
- 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorophenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C25H18FN3O2S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C25H18FN3O2S/c26-18-8-6-17(7-9-18)23-15-29-20(16-32-25(29)28-23)14-24(30)27-19-10-12-22(13-11-19)31-21-4-2-1-3-5-21/h1-13,15-16H,14H2,(H,27,30) |
InChIキー |
DFYHKTZTCZJOHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-bromophenyl)-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254966.png)
![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11254968.png)
![7-(2-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11254970.png)
![4-tert-butyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11254972.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)acrylamide](/img/structure/B11254986.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-(trifluoromethyl)benzamide](/img/structure/B11254989.png)

![3-(3-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254996.png)

![ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11255001.png)
![3,5-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255002.png)
![2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11255023.png)
![N-(4-Acetylphenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide](/img/structure/B11255039.png)
